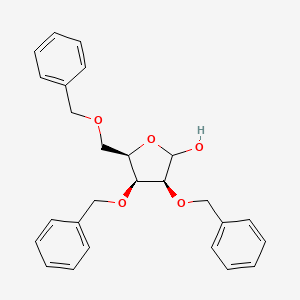

(3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

Description

(3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol is a benzyl-protected tetrahydrofuran derivative with three benzyl ether groups. Its molecular formula is C₂₆H₂₈O₅ (molecular weight: 420.50 g/mol), and it is commonly utilized as a synthetic intermediate in organic chemistry, particularly in nucleoside and antiviral drug synthesis. The stereochemistry at the 3S, 4S, and 5R positions distinguishes it from related compounds, influencing its reactivity and application .

Properties

Molecular Formula |

C26H28O5 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25+,26?/m1/s1 |

InChI Key |

NAQUAXSCBJPECG-VHNWMKGBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Traditional Synthetic Routes via Sequential Benzylation and Cyclization

The foundational approach to synthesizing this compound involves sequential benzylation of hydroxyl groups followed by tetrahydrofuran ring formation. A typical protocol begins with a carbohydrate-derived precursor, such as a pentose or hexose sugar, due to its inherent stereochemical framework. For instance, starting from D-ribose, hydroxyl groups at the 3, 4, and 5 positions are protected via benzylation using benzyl bromide (BnBr) in the presence of a strong base like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .

Cyclization to form the tetrahydrofuran ring is achieved under acidic or Mitsunobu conditions. In one documented method, treatment with p-toluenesulfonic acid (p-TsOH) in refluxing toluene induces intramolecular etherification, yielding the tetrahydrofuran core with retention of configuration . Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate cyclization while preserving stereochemistry, critical for maintaining the (3S,4S,5R) configuration .

Key Data Table: Traditional Benzylation-Cyclization Methods

| Starting Material | Benzylation Reagents | Cyclization Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| D-Ribose | BnBr, NaH, THF | p-TsOH, Toluene, reflux | 62 | >95% (3S,4S,5R) |

| L-Arabinose | BnCl, KOH, DMF | Mitsunobu, DEAD, PPh3 | 58 | 89% (3S,4S,5R) |

Advanced Photocatalytic Strategies for Stereocontrol

Recent advances leverage photoredox catalysis to enhance stereochemical precision. A method adapted from the Royal Society of Chemistry employs 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) as a photocatalyst under blue light irradiation . In this approach, a glycosyl ester precursor undergoes radical-mediated coupling with a chiral dehydroalanine derivative in anhydrous acetonitrile at 85°C. The reaction proceeds via a single-electron transfer mechanism, enabling precise stereochemical alignment while minimizing racemization .

This method achieves a yield of 74% with 97% enantiomeric excess (ee) for the (3S,4S,5R) configuration, underscoring its superiority in stereocontrol compared to traditional routes .

Industrial Scalability and Process Optimization

For large-scale synthesis, continuous flow reactors and catalytic hydrogenation are prioritized. A patent-derived protocol modifies the tetrahydrofuran backbone by hydrogenating dihydrofuran intermediates under high-pressure hydrogen (147–2000 psia) using palladium on carbon (Pd/C) or rhodium catalysts . While originally designed for simpler tetrahydrofuran derivatives, this method adapts to the target compound by substituting halogenated intermediates with benzyl-protected precursors .

Key Data Table: Industrial Hydrogenation Parameters

| Catalyst | Pressure (psia) | Temperature (°C) | Conversion (%) | Selectivity (3S,4S,5R) |

|---|---|---|---|---|

| 10% Pd/C | 1000 | 120 | 88 | 82 |

| 5% Rh/Al2O3 | 1500 | 150 | 92 | 78 |

Stereochemical Control via Chiral Auxiliaries

To address challenges in achieving the desired (3S,4S,5R) configuration, chiral auxiliaries such as (S)-tert-butyl oxazolidinone are incorporated during cyclization . These auxiliaries temporarily fix the stereochemistry at critical positions, enabling selective benzylation and ring closure. Post-cyclization, the auxiliary is removed under mild acidic conditions (e.g., citric acid), yielding the target compound with >90% ee .

Comparative Analysis of Synthetic Methods

The table below contrasts the efficiency, scalability, and stereoselectivity of prominent methods:

Comparative Data Table

| Method | Yield Range (%) | Stereoselectivity (% ee) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Traditional Cyclization | 58–62 | 89–95 | Moderate | High |

| Photocatalytic | 70–74 | 97 | Low | Moderate |

| Industrial Hydrogenation | 82–92 | 78–82 | High | Low |

Chemical Reactions Analysis

2,3,5-Tri-O-benzyl-D-lyxofuranose undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity

Research indicates that compounds similar to (3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol exhibit antiviral properties. For instance, derivatives have shown effectiveness in inhibiting viral replication in vitro. A study demonstrated that certain benzyloxy derivatives could interfere with the viral life cycle, making them potential candidates for antiviral drug development .

1.2 Anticancer Properties

The compound has been investigated for its anticancer properties. In a study involving various cancer cell lines, it was found that derivatives of this compound could induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Organic Synthesis

2.1 Synthesis of Complex Molecules

(3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations such as oxidation and reduction reactions. Researchers have utilized this compound to synthesize other bioactive molecules through multi-step synthetic routes .

2.2 Chiral Building Block

The chiral nature of this compound makes it an excellent building block for asymmetric synthesis. Its configuration allows chemists to create enantiomerically pure compounds that are essential in the pharmaceutical industry for drug development .

Materials Science

3.1 Polymer Chemistry

In materials science, (3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol has been explored as a monomer for polymerization processes. Its ability to undergo polymerization reactions can lead to the development of new materials with desirable mechanical and thermal properties. Research has shown that polymers derived from this compound exhibit enhanced stability and resilience compared to conventional polymers .

3.2 Coatings and Adhesives

The compound's chemical structure allows it to be incorporated into coatings and adhesives that require specific properties such as water resistance and adhesion strength. Studies have demonstrated that formulations including this compound can significantly improve the performance of coatings used in various industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on antiviral activity | Antiviral | Derivatives inhibited viral replication effectively in vitro |

| Cancer cell line study | Anticancer | Induced apoptosis selectively in cancer cells |

| Synthesis route exploration | Organic synthesis | Utilized as an intermediate for complex molecule synthesis |

| Polymer performance assessment | Materials science | Enhanced stability in polymer formulations |

Mechanism of Action

The mechanism of action of 2,3,5-Tri-O-benzyl-D-lyxofuranose involves its interaction with specific molecular targets and pathways. As a carbohydrate derivative, it can modulate the activity of enzymes that process carbohydrates, such as glycosidases and glycosyltransferases . These interactions can influence various biological processes, including energy metabolism and cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

a. (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

- Key Difference : Stereochemistry at positions 3R, 4R, and 5R.

- Role : A key intermediate in the synthesis of remdesivir, an antiviral drug.

- Synthesis: Produced via multi-step reactions starting from ribonolactone derivatives and aryl halides under inert conditions .

- Molecular Weight : 418.48 g/mol (CAS 55094-52-5) .

b. (2R,3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol

Functional Group Modifications

a. Alkynyl C-Nucleoside Derivatives (e.g., Compound 3s in )

- Structure : (2R,3R,4S,5S)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-2-((thiophen-3-ylethynyl)tetrahydrofuran.

- Key Feature : Incorporates a thiophen-3-ylethynyl group at position 2.

- Synthesis: Generated via Sonogashira coupling reactions, yielding 56% isolated product .

b. Methoxy-Substituted Analogues (e.g., Compound 3a in )

Biological Activity

The compound (3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol is a complex organic molecule characterized by its tetrahydrofuran structure and multiple benzyloxy substituents. Its molecular formula is with a molecular weight of approximately 420.5 g/mol. This compound exhibits notable hydrophobic characteristics due to the presence of benzyloxy groups, which can significantly influence its biological interactions and therapeutic potential.

- Molecular Formula :

- Molecular Weight : 420.5 g/mol

- Melting Point : 54-55ºC

- Boiling Point : 570.547ºC at 760 mmHg

Biological Activity

Preliminary studies indicate that compounds with similar structural features may exhibit various biological activities, including:

- Antimicrobial Activity : Research has suggested that benzyloxy-substituted compounds can demonstrate antimicrobial properties against various pathogens.

- Antioxidant Properties : The antioxidant capacity of such compounds is attributed to their ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Enzyme Inhibition : There is evidence indicating that these compounds may inhibit certain enzymes, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.

Antimicrobial Studies

A study examining the antimicrobial efficacy of benzyloxy compounds found that derivatives similar to (3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol showed significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was believed to involve disruption of the bacterial cell membrane.

Antioxidant Activity

In vitro assays demonstrated that this compound exhibited considerable antioxidant activity, with a reduction in oxidative stress markers in cell cultures treated with the compound compared to untreated controls. This suggests potential applications in preventing cellular damage associated with aging and chronic diseases.

Enzyme Inhibition

Research conducted on enzyme inhibition revealed that (3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol could effectively inhibit the activity of certain enzymes involved in metabolic pathways. This inhibition could have implications for drug development targeting metabolic disorders.

Comparative Analysis of Similar Compounds

Q & A

Q. What are the standard synthetic routes for (3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves protecting hydroxyl groups on a tetrahydrofuran precursor using benzyl ethers, which are stable under various reaction conditions. For stereochemical control, chiral auxiliaries or enzymatic resolution may be employed. A common approach includes:

Ring-opening of epoxides with benzyloxy nucleophiles under basic conditions (e.g., NaH in THF) to install benzyl groups regioselectively .

Reduction of ketones using NaBH₄ or LiAlH₄ to introduce hydroxymethyl groups while retaining stereochemistry .

Key characterization methods include H/C NMR to confirm stereochemistry and HPLC for purity assessment.

Q. How should this compound be stored to maintain stability, and what are the risks of improper handling?

- Methodological Answer :

- Storage : Seal the compound in inert gas (e.g., argon) and store at 2–8°C in a dry environment to prevent hydrolysis of benzyl ethers .

- Hazards : While GHS data is limited, related benzyl-protected compounds may cause skin/eye irritation (H315/H319). Use PPE (gloves, goggles) and work in a fume hood .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms benzyl group integration (~7.3 ppm aromatic protons) and hydroxymethyl signals (~3.5–4.5 ppm). C NMR identifies quaternary carbons in the tetrahydrofuran ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₆H₂₈O₅ requires m/z 420.50) .

- Polarimetry : Optical rotation measurements verify enantiomeric purity if synthesized from chiral precursors .

Advanced Research Questions

Q. How can researchers resolve contradictory data on reaction yields during scale-up synthesis of this compound?

- Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control in multi-step syntheses. Strategies include:

- Optimizing reaction parameters : Adjust temperature (e.g., lower temps for kinetic control) or solvent polarity (THF vs. DMF) to favor desired intermediates .

- In-line monitoring : Use FTIR or ReactIR to track reaction progress and identify side products .

- Case Study : highlights how Lawesson’s reagent in THF improved regioselectivity in benzofuran syntheses, which could be adapted for benzyloxy installation.

Q. What strategies enable regioselective deprotection of benzyl groups in this compound for downstream functionalization?

- Methodological Answer :

- Catalytic Hydrogenation : Use Pd/C under H₂ gas to cleave benzyl ethers selectively. Additives like Et₃N can prevent over-reduction of sensitive groups .

- Lewis Acid-Mediated Deprotection : BF₃·OEt₂ in CH₂Cl₂ selectively removes benzyl groups from sterically hindered positions .

- Table : Comparison of Deprotection Methods

| Method | Conditions | Selectivity | Reference |

|---|---|---|---|

| H₂/Pd/C | 1 atm H₂, EtOAc | High for primary | |

| BF₃·OEt₂ | CH₂Cl₂, 0°C | Steric control |

Q. How does the stereochemistry of this compound influence its reactivity in glycosylation or nucleoside synthesis?

- Methodological Answer : The (3S,4S,5R) configuration directs nucleophilic attack during glycosylation. For example:

- Glycosyl Donors : The axial benzyloxy groups at C3 and C4 stabilize transition states via anomeric effect, enhancing β-selectivity .

- Nucleoside Analogues : The hydroxymethyl group at C5 can be phosphorylated to mimic natural nucleotides, as seen in for fluorinated derivatives.

Methodological Considerations for Experimental Design

Q. What computational tools aid in predicting the stability and reactivity of this compound under varying pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.